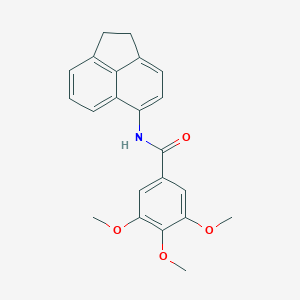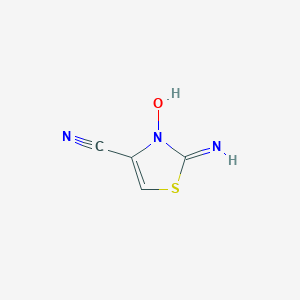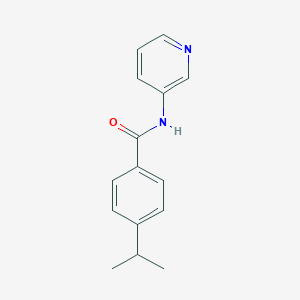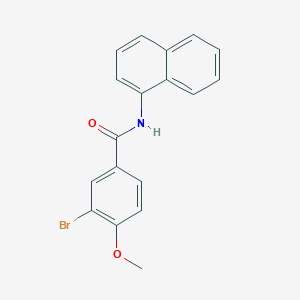
N-(1,2-dihydroacenaphthylen-5-yl)-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,2-dihydroacenaphthylen-5-yl)-3,4,5-trimethoxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an acenaphthene moiety attached to a benzamide structure, which is further substituted with three methoxy groups at the 3, 4, and 5 positions of the benzene ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-3,4,5-trimethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with acenaphthene and 3,4,5-trimethoxybenzoic acid.
Formation of Acenaphthenylamine: Acenaphthene is first converted to acenaphthenylamine through a series of reactions, including nitration, reduction, and amination.
Amide Formation: The acenaphthenylamine is then reacted with 3,4,5-trimethoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(1,2-dihydroacenaphthylen-5-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzamide structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzamides.
科学的研究の応用
N-(1,2-dihydroacenaphthylen-5-yl)-3,4,5-trimethoxybenzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, dyes, and polymers.
作用機序
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes related to cell growth, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
N-(Pyridin-3-yl)benzamide: Similar structure with a pyridine ring instead of acenaphthene.
3,4,5-Trimethoxybenzamide: Lacks the acenaphthene moiety but has the same methoxy substitutions.
Acenaphthoquinone: Contains the acenaphthene structure but differs in functional groups.
Uniqueness
N-(1,2-dihydroacenaphthylen-5-yl)-3,4,5-trimethoxybenzamide is unique due to the combination of the acenaphthene moiety and the trimethoxy-substituted benzamide structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C22H21NO4 |
|---|---|
分子量 |
363.4g/mol |
IUPAC名 |
N-(1,2-dihydroacenaphthylen-5-yl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C22H21NO4/c1-25-18-11-15(12-19(26-2)21(18)27-3)22(24)23-17-10-9-14-8-7-13-5-4-6-16(17)20(13)14/h4-6,9-12H,7-8H2,1-3H3,(H,23,24) |
InChIキー |
OQPXTSMDRDNOAA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4 |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-2-methylbenzamide](/img/structure/B504800.png)
![3-fluoro-N-[4-(4-morpholinylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide](/img/structure/B504806.png)
![N,N-diethyl-5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B504807.png)
![N'-[2-(3-methoxyphenoxy)acetyl]pyridine-4-carbohydrazide](/img/structure/B504808.png)
![[[Amino-(4-methylphenyl)methylidene]amino] 2-(2-methoxyphenoxy)acetate](/img/structure/B504809.png)
![N-(2-chloro-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B504810.png)
![N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B504812.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B504813.png)
![N-{2-chloro-4-[(3,4-dimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B504814.png)

![N-{3-[(4-isopropylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B504816.png)
![N-{2-chloro-4-[(4-isopropylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B504817.png)

